molecular formula C24H26ClN3O2S B2541157 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-CHLOROPHENYL)ACETAMIDE CAS No. 878055-44-8

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-CHLOROPHENYL)ACETAMIDE

Cat. No.: B2541157
CAS No.: 878055-44-8
M. Wt: 456
InChI Key: AXBNLLYGFURZCW-UHFFFAOYSA-N
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Description

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features an indole core, a sulfanyl group, and a chlorophenyl acetamide moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-CHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The azepane ring can be introduced via nucleophilic substitution reactions. The final compound is obtained by coupling the indole derivative with 3-chlorophenyl acetamide using appropriate coupling reagents like EDCI or DCC .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The chlorophenyl acetamide moiety can enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2S/c25-18-8-7-9-19(14-18)26-23(29)17-31-22-15-28(21-11-4-3-10-20(21)22)16-24(30)27-12-5-1-2-6-13-27/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBNLLYGFURZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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